N'-(3,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
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Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O2/c1-2-26-11-3-4-15-12-14(5-8-19(15)26)9-10-24-20(27)21(28)25-16-6-7-17(22)18(23)13-16/h5-8,12-13H,2-4,9-11H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFOOKWNDOHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a difluorophenyl group and a tetrahydroquinoline moiety, which are known to influence its pharmacological properties. The presence of these groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds containing tetrahydroquinoline derivatives have shown promising anticancer effects. For instance, studies have reported that related structures can inhibit the proliferation of cancer cell lines such as MCF-7 and HCT-116 with IC50 values indicating significant cytotoxicity .
- Antimicrobial Properties : The presence of the difluorophenyl group enhances the antimicrobial activity of many compounds. A study demonstrated that similar difluorinated compounds exhibited superior antibacterial effects against pathogenic bacteria compared to standard antibiotics .
Case Studies
- Anticancer Efficacy : A study evaluating the cytotoxic effects of tetrahydroquinoline derivatives found that certain analogs had IC50 values as low as 27.3 μM against breast cancer cells (T47D). This suggests that modifications in the structure can lead to enhanced activity against specific cancer types .
- Antimicrobial Activity : Another investigation into related compounds revealed that those with halogen substitutions (like fluorine) displayed increased growth inhibition against various bacterial strains when compared to traditional treatments like chloramphenicol .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that similar compounds can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission and is a target in neurodegenerative diseases .
- Cell Cycle Disruption : The anticancer properties may also involve the disruption of cell cycle progression in malignant cells, leading to apoptosis.
Data Table
Q & A
Basic Questions
Q. What are the optimal synthetic routes for N'-(3,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Preparation of the tetrahydroquinoline intermediate (e.g., alkylation of 1-ethyl-1,2,3,4-tetrahydroquinoline-6-amine with ethylenediamine derivatives under basic conditions).
- Step 2 : Coupling with 3,4-difluorophenylacetic acid or its activated ester via amide bond formation using coupling agents like HATU or EDC.
- Critical Parameters : Reaction temperature (often 0–60°C), solvent choice (e.g., DMF or dichloromethane), and catalyst (e.g., DMAP for nucleophilic catalysis). Yield optimization requires purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, MS, HPLC) characterize this compound’s purity and structure?
- Methodological Answer :
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at 6.5–8.0 ppm for difluorophenyl, ethyl group signals at 1.2–1.5 ppm) and confirm amide bond formation (C=O at ~165–170 ppm in C NMR).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 373.403) and fragments (e.g., cleavage of the ethanediamide linkage).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What stability profiles (pH, temperature, light) are critical for handling and storing this compound?
- Methodological Answer :
- Thermal Stability : Degrades at >80°C; store at −20°C in amber vials.
- pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions.
- Light Sensitivity : Susceptible to photodegradation; use light-protected storage.
- Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across in vitro assays?
- Methodological Answer :
- Orthogonal Assays : Validate target binding (e.g., SPR for affinity) alongside functional assays (e.g., enzyme inhibition or cell viability).
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–100 µM) to rule out off-target effects.
- Structural Analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to isolate structure-activity relationships (SAR).
- Data Normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-assay variability .
Q. What computational strategies predict this compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinase domains). Key interactions: hydrogen bonds with amide groups, π-π stacking with tetrahydroquinoline.
- MD Simulations : GROMACS or AMBER simulations (10–100 ns) assess binding stability and conformational dynamics.
- DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential surfaces to predict reactive sites .
Q. How do structural modifications (e.g., fluorine substitution, ethyl group position) influence its pharmacokinetics and pharmacodynamics?
- Methodological Answer :
- Fluorine Effects : 3,4-Difluorophenyl enhances metabolic stability (reduces CYP450 oxidation) and lipophilicity (clogP ~2.5), improving membrane permeability.
- Ethyl Group : Positioned on the tetrahydroquinoline nitrogen to prevent rapid hepatic clearance (e.g., via glucuronidation).
- SAR Validation : Synthesize analogs (e.g., methyl or propyl substitutions) and compare ADME profiles (e.g., plasma protein binding, microsomal stability) .
Key Methodological Considerations
- Controlled Experiments : Replicate synthesis and assays in triplicate to ensure reproducibility.
- Data Documentation : Use LabArchives or ELNs for traceable records of reaction conditions and analytical outputs.
- Ethical Compliance : Follow institutional guidelines for biological testing (e.g., IACUC for in vivo studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
